molecular formula C18H16Cl2N2O2 B259164 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

Cat. No. B259164
M. Wt: 363.2 g/mol
InChI Key: MNMOJRFHTYOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is also known as DAPH-12 and belongs to the family of chromene derivatives. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been reported to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile can modulate the levels of various biochemical markers in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as glutathione peroxidase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. It can be used as a tool compound to study various biological processes, such as inflammation and cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds to enhance its biological activity. Further studies are also needed to understand its exact mechanism of action and to optimize its synthesis method for better yields.

Synthesis Methods

The synthesis of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-aminoantipyrine and acetic anhydride to obtain the final product.

Scientific Research Applications

4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16Cl2N2O2/c1-18(2)6-13(23)15-14(7-18)24-17(11(8-21)16(15)22)10-4-3-9(19)5-12(10)20/h3-5,17H,6-7,22H2,1-2H3

InChI Key

MNMOJRFHTYOOOR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C

Origin of Product

United States

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